3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide
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Overview
Description
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfonamide precursor and a chlorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, dry ether, reflux.
Substitution: Halogens (Cl2, Br2), concentrated sulfuric acid, nitric acid, room temperature to reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid
- 3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid
Uniqueness
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C20H19ClN2O3S2 |
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Molecular Weight |
435.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-3-14-5-4-6-16(13-14)22-20(24)19-18(11-12-27-19)28(25,26)23(2)17-9-7-15(21)8-10-17/h4-13H,3H2,1-2H3,(H,22,24) |
InChI Key |
KPCPJRHAXZKZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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